molecular formula C13H13FN3O4P B609780 Osilodrostat phosphate CAS No. 1315449-72-9

Osilodrostat phosphate

Numéro de catalogue: B609780
Numéro CAS: 1315449-72-9
Poids moléculaire: 325.23 g/mol
Clé InChI: FMCPYRDGUZBOJZ-BTQNPOSSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le phosphate d'osilodrostat est un inhibiteur puissant de la synthèse du cortisol, principalement utilisé dans le traitement de la maladie de Cushing. Cette affection se caractérise par une production excessive de cortisol, souvent due à un adénome hypophysaire. Le phosphate d'osilodrostat agit en inhibant l'enzyme 11β-hydroxylase, qui est cruciale dans l'étape finale de la biosynthèse du cortisol .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du phosphate d'osilodrostat implique plusieurs étapes clés. Le matériau de départ est généralement un dérivé de fluorobenzonitrile, qui subit une série de réactions, y compris la cyclisation et les transformations de groupes fonctionnels, pour former la structure de base du pyrroloimidazole. La dernière étape implique la phosphorylation du composé pour obtenir le phosphate d'osilodrostat .

Méthodes de production industrielle : La production industrielle du phosphate d'osilodrostat suit une voie de synthèse similaire, mais elle est optimisée pour la fabrication à grande échelle. Cela comprend l'utilisation de réactions à rendement élevé, de procédés de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la pureté et l'efficacité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le phosphate d'osilodrostat subit principalement des réactions métaboliques dans l'organisme. Il est métabolisé par plusieurs enzymes du cytochrome P450, dont CYP3A4, CYP2B6 et CYP2D6, ainsi que par les uridine diphosphate-glucuronosyl transférases .

Réactifs et conditions courants : Les réactions métaboliques impliquent des processus d'oxydation et de réduction facilités par les enzymes mentionnées ci-dessus. Ces réactions se produisent généralement dans des conditions physiologiques au sein du foie .

Principaux produits formés : Les principaux métabolites du phosphate d'osilodrostat comprennent divers dérivés hydroxylés et glucuronidés, qui sont ensuite excrétés par l'organisme .

4. Applications de la recherche scientifique

Le phosphate d'osilodrostat a plusieurs applications importantes dans la recherche scientifique :

5. Mécanisme d'action

Le phosphate d'osilodrostat exerce ses effets en inhibant l'enzyme 11β-hydroxylase (CYP11B1), qui catalyse l'étape finale de la biosynthèse du cortisol. En bloquant cette enzyme, le phosphate d'osilodrostat réduit la production de cortisol, normalisant ainsi les taux de cortisol chez les patients atteints de la maladie de Cushing. De plus, il inhibe l'aldostérone synthase (CYP11B2), affectant la production d'aldostérone .

Composés similaires :

    Métyrapone : Un autre inhibiteur de la synthèse du cortisol, mais il inhibe principalement la 11β-hydroxylase.

    Kétoconazole : Un antifongique qui inhibe également plusieurs enzymes impliquées dans la stéroïdogénèse.

    Mitotane : Utilisé dans le traitement du carcinome surrénalien, il inhibe la stéroïdogénèse à plusieurs étapes.

Unicité du phosphate d'osilodrostat : Le phosphate d'osilodrostat est unique en raison de sa grande spécificité et de sa puissance dans l'inhibition de la 11β-hydroxylase, ce qui le rend particulièrement efficace pour le traitement de la maladie de Cushing. Contrairement aux autres composés, il a également un effet inhibiteur double sur l'aldostérone synthase, offrant des avantages thérapeutiques supplémentaires .

Applications De Recherche Scientifique

Treatment of Cushing's Disease

Osilodrostat is primarily applied in the management of Cushing's disease. Clinical trials have demonstrated its effectiveness in lowering mUFC levels. For instance, a pivotal study revealed that 86.1% of patients treated with osilodrostat maintained normal mUFC levels after a randomized withdrawal period compared to only 29.4% in the placebo group .

Potential Use in Other Conditions

Although osilodrostat was initially investigated for hypertension and primary hyperaldosteronism, these applications were discontinued. However, its ability to lower cortisol levels may warrant further investigation into its use for other conditions related to hypercortisolism or adrenal dysfunction .

Case Study 1: Efficacy and Safety Profile

A notable case study involved a patient who began treatment with osilodrostat at 2 mg twice daily, which was increased to 4 mg BID over six weeks. The patient achieved normal UFC levels within three months and reported significant improvements in fatigue and sleep patterns without adverse events such as adrenal insufficiency . However, after three years on treatment, ACTH levels tripled while UFC levels remained normal, prompting surgical intervention due to tumor growth.

Case Study 2: Long-term Treatment Outcomes

In another study assessing long-term outcomes, patients treated with osilodrostat showed sustained reductions in mUFC levels over extended periods. Approximately 66.4% of patients maintained normal mUFC levels by the end of a 48-week study period . This underscores osilodrostat's potential as a long-term management option for patients with persistent hypercortisolism.

Data Tables

Parameter Value
Drug Formulation Film-coated tablets (1 mg, 5 mg, 10 mg)
Mechanism of Action Inhibition of CYP11B1
Approval Dates FDA: March 2020; EMA: January 2020
Primary Indication Cushing's disease
Efficacy Rate 86.1% maintaining normal UFC levels
Common Side Effects Adrenal insufficiency, headache

Mécanisme D'action

Osilodrostat phosphate exerts its effects by inhibiting the enzyme 11β-hydroxylase (CYP11B1), which catalyzes the final step in cortisol biosynthesis. By blocking this enzyme, this compound reduces cortisol production, thereby normalizing cortisol levels in patients with Cushing’s disease. Additionally, it inhibits aldosterone synthase (CYP11B2), affecting aldosterone production .

Comparaison Avec Des Composés Similaires

    Metyrapone: Another inhibitor of cortisol synthesis, but it primarily inhibits 11β-hydroxylase.

    Ketoconazole: An antifungal agent that also inhibits multiple enzymes involved in steroidogenesis.

    Mitotane: Used in the treatment of adrenal carcinoma, it inhibits steroidogenesis at multiple steps.

Uniqueness of Osilodrostat Phosphate: this compound is unique due to its high specificity and potency in inhibiting 11β-hydroxylase, making it particularly effective for treating Cushing’s disease. Unlike other compounds, it also has a dual inhibitory effect on aldosterone synthase, providing additional therapeutic benefits .

Activité Biologique

Osilodrostat phosphate, a potent oral inhibitor of cortisol synthesis, is primarily indicated for the treatment of Cushing's disease. This article delves into its biological activity, mechanism of action, clinical efficacy, and safety profile, supported by data tables and case studies.

Osilodrostat acts as an inhibitor of the enzyme 11β-hydroxylase (CYP11B1) , which is crucial for the final step in cortisol synthesis. By inhibiting this enzyme, osilodrostat effectively reduces cortisol production, thereby normalizing elevated cortisol levels associated with Cushing's disease. It also has a lesser inhibitory effect on aldosterone synthase (CYP11B2) , which can influence electrolyte balance and blood pressure .

Pharmacokinetics

  • Absorption : Rapid oral absorption with a time to maximum concentration (Tmax) of approximately 1 hour.
  • Metabolism : Metabolized by multiple cytochrome P450 enzymes and UDP-glucuronosyltransferases; no single enzyme contributes more than 25% to total clearance.
  • Elimination : The elimination half-life is around 4 hours, with approximately 91% of the radioactive dose eliminated via urine .

Clinical Efficacy

Osilodrostat has been evaluated in several clinical trials, notably the LINC 4 study , which demonstrated its efficacy in reducing mean urinary free cortisol (mUFC) levels:

Time PointOsilodrostat Group (n=36)Placebo Group (n=34)p-value
Week 1277% normal mUFC8% normal mUFC<0.001
Week 2452.6% complete response--
Week 3486.1% complete response29.4% complete response<0.001

The data indicates that osilodrostat significantly outperformed placebo in achieving normal mUFC levels .

Safety Profile

The safety profile of osilodrostat has been generally favorable, with common adverse effects including:

  • Hypocortisolism : Managed through dose adjustments.
  • Hypertension : Reported in approximately 10% of patients.
  • Hypokalemia : Occurred in about 13% of patients.
  • Androgen excess effects : Noted in around 10% of female patients .

Case Studies

Two real-life cases illustrate the clinical application of osilodrostat:

  • Case Study A : A 35-year-old woman with an ACTH-secreting adenoma underwent osilodrostat therapy post-surgery. She experienced rapid normalization of cortisol levels but required ongoing monitoring due to rising ACTH levels.
  • Case Study B : A patient with severe hypercortisolism achieved normalization of cortisol levels within weeks of starting osilodrostat, demonstrating its rapid efficacy in managing Cushing's disease .

Propriétés

IUPAC Name

4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3.H3O4P/c14-12-5-9(6-15)1-3-11(12)13-4-2-10-7-16-8-17(10)13;1-5(2,3)4/h1,3,5,7-8,13H,2,4H2;(H3,1,2,3,4)/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCPYRDGUZBOJZ-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CN=CN2[C@H]1C3=C(C=C(C=C3)C#N)F.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027857
Record name Osilodrostat phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315449-72-9
Record name Osilodrostat phosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1315449729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Osilodrostat phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(5R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OSILODROSTAT PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6581YAW9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.